molecular formula C5H5O4- B10850535 (E)-4-methoxy-4-oxobut-2-enoate

(E)-4-methoxy-4-oxobut-2-enoate

Cat. No.: B10850535
M. Wt: 129.09 g/mol
InChI Key: NKHAVTQWNUWKEO-NSCUHMNNSA-M
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Description

(E)-4-methoxy-4-oxobut-2-enoate is an organic compound characterized by its unique structure, which includes a methoxy group and a conjugated double bond with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methoxy-4-oxobut-2-enoate typically involves the esterification of (E)-4-methoxy-4-oxobut-2-enoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to replace the methoxy group.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-methoxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-methoxy-4-oxobut-2-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the conjugated double bond and the keto group, which can participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-methoxy-4-oxobut-2-enoic acid: The acid form of the ester.

    Methyl (E)-4-methoxy-4-oxobut-2-enoate: A similar ester with a methyl group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific functional groups and the conjugated system, which confer distinct reactivity and potential applications compared to its analogs. The presence of the methoxy group also influences its solubility and reactivity in various chemical environments.

Properties

Molecular Formula

C5H5O4-

Molecular Weight

129.09 g/mol

IUPAC Name

(E)-4-methoxy-4-oxobut-2-enoate

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+

InChI Key

NKHAVTQWNUWKEO-NSCUHMNNSA-M

Isomeric SMILES

COC(=O)/C=C/C(=O)[O-]

Canonical SMILES

COC(=O)C=CC(=O)[O-]

Origin of Product

United States

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